2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride
Description
2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol hydrochloride is a synthetic compound featuring a phenol core substituted with a methylamino-methyl linker connected to a 1,3-dimethylpyrazol-4-yl group. The hydrochloride salt enhances its solubility and stability. The pyrazole moiety likely contributes to aromatic interactions and binding specificity, distinguishing it from simpler phenol derivatives.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-12(9-16(2)15-10)8-14-7-11-5-3-4-6-13(11)17;/h3-6,9,14,17H,7-8H2,1-2H3;1H |
InChI Key |
SOWYPEBAQLNJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and a phenol derivative under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The imine intermediate formed during synthesis can be reduced to form the final product.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: The final product, 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole moiety may also interact with various receptors or enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s uniqueness lies in its 1,3-dimethylpyrazole substituent. Below is a comparison with key analogs:
Key Observations :
- Pyrazole vs.
- Iodo Substituent : The 4-iodo derivative (–11) has higher molecular weight and lipophilicity, which may affect bioavailability and toxicity.
- Pharmacological Diversity : Lercanidipine () is a calcium channel blocker, highlighting how structural variations (e.g., dihydropyridine core) drastically alter mechanism of action.
Anti-Biofilm and Anti-Virulence Activity
- 2-[(Methylamino)methyl]phenol (): Inhibits S. aureus biofilm formation by downregulating fnbA (fibronectin-binding protein A) and α-hemolysin expression via SarA targeting. Non-cytotoxic at tested concentrations.
- Pyrazole-Containing Target Compound : The pyrazole group may enhance SarA binding affinity due to π-π stacking or hydrogen bonding, though direct evidence is lacking.
- Nizatidine Impurities () : Thiazole-containing analogs (e.g., Imp. H) show divergent bioactivity due to sulfur-based functional groups, likely targeting different enzymes.
Enzyme Inhibition and Selectivity
- SarA Targeting: The methylamino-phenol scaffold () is critical for SarA inhibition. Pyrazole substitution could improve selectivity over off-target enzymes compared to bulkier derivatives like the 4-iodo compound (–11).
- Lipophilicity Effects : Lercanidipine’s bis-phenylalkylamine chain increases lipophilicity, favoring membrane penetration (), whereas the target compound’s pyrazole may balance hydrophilicity for cytoplasmic targets.
Physicochemical Properties
Notes:
- The hydrochloride salt improves solubility for parenteral administration compared to non-salt analogs.
- Pyrazole’s aromaticity may enhance thermal stability over aliphatic derivatives like 4-[2-(methylamino)ethyl]phenol ().
Biological Activity
2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol; hydrochloride, commonly referred to as this compound, is a synthetic organic molecule with a complex structure that includes a phenolic moiety, a pyrazole ring, and a methylamino group. Its unique structural features suggest significant potential for interaction with biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C₁₃H₁₈ClN₃O
- Molecular Weight : 267.75 g/mol
- CAS Number : 1856093-53-2
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O |
| Molecular Weight | 267.75 g/mol |
| CAS Number | 1856093-53-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves binding to these molecular targets, which can inhibit their activity or modulate their function. This interaction is crucial for understanding the therapeutic potential of the compound in various biological contexts.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter the activity of receptors, potentially influencing signal transduction pathways.
Biological Activity Studies
Research has shown that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that it has potential antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit the growth of cancer cells through apoptosis induction.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in Dalton Transactions evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations .
- Cancer Cell Line Study : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers .
Structure-Activity Relationship (SAR)
The effectiveness of 2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol; hydrochloride can be influenced by its structural components. Variations in the pyrazole ring or phenolic group can lead to changes in binding affinity and selectivity towards biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring Substituents | Modulates receptor binding affinity |
| Phenolic Group Modifications | Affects enzyme inhibition potency |
| Methylamino Group Alterations | Influences solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
